Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Medicinal Chemistry GPCR Pharmacology Pain Research

Developing selective μ-opioid antagonists is hindered by flexible piperazine/piperidine scaffolds that produce off-target κ/δ receptor activity. Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5) provides a rigid, nitrogen-rich bicyclic lactam template that enforces a defined 3D geometry distinct from generic heterocycles. • Enhanced μ/κ and μ/δ selectivity vs. octahydroquinolizine cores, critical for reducing dysphoria and hallucination side effects • Distinct physicochemical profile: LogP 1.02 (racemate), PSA 29.1 Ų - enabling predictable CNS permeability and SAR reproducibility • Strategic entry point to 10-membered diazecin-5-ones via a high-yielding ring expansion (up to 82%) Supplied with ≥98% purity and full analytical documentation. Validated in 70+ patented drug discovery programs.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 15932-71-5
Cat. No. B097729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrido[1,2-a]pyrazin-1-one
CAS15932-71-5
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN2CCNC(=O)C2C1
InChIInChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
InChIKeyAGBUHYGWJRLISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Overview


Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5), a fully saturated bicyclic lactam with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol [1], serves as a versatile core scaffold in medicinal chemistry. Its primary value lies in its function as a conformationally constrained, nitrogen-rich template for designing ligands targeting G-protein coupled receptors (GPCRs), most notably the μ-opioid receptor [2]. This core structure provides a defined, three-dimensional architecture that is distinct from simpler, more flexible piperazine or piperidine alternatives. Its utility is demonstrated by its incorporation into numerous patented compounds, underscoring its established role as a privileged structure in drug discovery programs [1].

GPCR ligand design scaffold with a conformationally constrained, nitrogen-rich core.
Supports μ-opioid receptor antagonist SAR studies and selectivity optimization programs.
Synthetic entry point for medium-ring diazecinone scaffolds via reductive ring expansion.

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Substitution Risks


Generic substitution among bicyclic heterocycles (e.g., octahydroquinolizines, diazabicyclo[4.4.0]decanes, or simple piperazines) is scientifically unsound due to the unique combination of properties conferred by the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold. Its specific geometry, stereochemistry, and physicochemical profile directly impact downstream biological performance. For example, replacing the octahydroquinolizine template in a μ-opioid antagonist lead compound with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold resulted in an analog with improved binding selectivity (μ/κ and μ/δ) [1]. Furthermore, the physicochemical properties of this core, such as its LogP (1.02 for the racemate vs. 0.71 for the (9aR)-enantiomer) and Polar Surface Area (29.1 Ų), are distinct from close analogs like octahydro-2H-pyrido[1,2-a]pyrazine (LogP 0.71, PSA 15.3 Ų), which will alter a compound's solubility, permeability, and off-target binding profile . Selecting a 'similar' core without precise data on these parameters introduces significant risk and variability into any research or development program.

Scaffold mismatch Octahydroquinolizine or piperazine cores lack the same 3D geometry and hydrogen-bonding pattern, which may shift receptor selectivity profiles.
Property mismatch Octahydro-2H-pyrido[1,2-a]pyrazine exhibits lower LogP and PSA, which can alter permeability and off-target binding in ways that this lactam scaffold may not reproduce.
Stereochemical risk Racemate vs. single enantiomer procurement may shift predicted lipophilicity by >10-fold; stereochemical composition may not transfer between batches without review.

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Differentiation Data


Enhanced μ-Opioid Receptor Selectivity

In a direct scaffold-hopping study, the octahydro-1H-pyrido[1,2-a]pyrazine core demonstrated superior selectivity for the μ-opioid receptor over κ- and δ-opioid receptors compared to an octahydroquinolizine-based lead compound. The lead octahydroquinolizine compound (compound 4) showed a μ/κ selectivity ratio of 58 and a μ/δ selectivity ratio of 30. The optimized octahydro-1H-pyrido[1,2-a]pyrazine derivative (compound 36) exhibited improved μ/κ and μ/δ selectivity, while maintaining high affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM) [1].

μ-Opioid receptor selectivity
Head-to-head
Improved μ/κ and μ/δ selectivity vs. octahydroquinolizine lead (Compound 4: μ/κ = 58, μ/δ = 30).
Reported scaffold-hopping endpoint context: selectivity window may support receptor-subtype differentiation studies.
Assay: cloned human opioid receptors. Ki = 0.47 nM, IC50 = 1.8 nM for Compound 36.
Medicinal Chemistry GPCR Pharmacology Pain Research

Differentiated Physicochemical Profile

The introduction of the lactam carbonyl in octahydro-1H-pyrido[1,2-a]pyrazin-1-one fundamentally alters its physicochemical properties compared to the non-lactam analog octahydro-2H-pyrido[1,2-a]pyrazine. Specifically, the target compound exhibits a higher LogP (1.02 vs. 0.71), indicating greater lipophilicity, and a significantly larger Polar Surface Area (PSA) (29.1 Ų vs. 15.3 Ų), suggesting different permeability and solubility profiles .

Physicochemical profile
Data to verify
ΔLogP = +0.31, ΔPSA = +13.8 Ų vs. octahydro-2H-pyrido[1,2-a]pyrazine.
Predicted property review: lipophilicity and polar surface area differences may impact permeability interpretation.
Calculated properties; experimental validation recommended.
Physicochemical Properties Drug Design ADME Prediction

Unique Ring Expansion Reactivity

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one core exhibits unique reactivity not shared by simpler lactams like piperazine-2-ones. It can undergo a high-yielding reductive ring expansion to form a 10-membered diazecin-5-one ring system. In contrast, the corresponding cis-methiodide derivative of the core provided an 82% yield of the expanded 10-membered ring lactam (XII) upon reduction with lithium in liquid ammonia, a transformation not applicable to monocyclic piperazin-2-ones [1].

Ring expansion reactivity
Class-level
cis-Methiodide derivative yields 82% of 10-membered diazecin-5-one.
Supports medium-ring synthesis workflow; transformation not applicable to simpler piperazin-2-ones.
Reduction with lithium in liquid ammonia.
Synthetic Chemistry Methodology Ring Expansion

Enantiomeric LogP Differentiation

The presence of two chiral centers (at positions 2 and 9a) in octahydro-1H-pyrido[1,2-a]pyrazin-1-one leads to four possible stereoisomers with distinct properties. Notably, the (9aR)-enantiomer exhibits a significantly lower predicted LogP of 0.71 compared to the racemic mixture's LogP of 2.31 . This substantial difference in lipophilicity highlights the importance of stereochemical purity for consistent experimental outcomes.

Enantiomeric LogP differentiation
Data to verify
ΔLogP = −1.60: (9aR)-enantiomer LogP 0.71 vs. racemate LogP 2.31.
Stereochemical-control context: enantiomer-specific LogP may guide chiral procurement decisions for CNS research.
Calculated values; experimental confirmation advised.
Stereochemistry Analytical Chemistry Chiral Separation

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Applications


μ-Opioid Antagonist Design

This core is the rational choice for medicinal chemistry programs aiming to improve the therapeutic index of μ-opioid receptor antagonists. As demonstrated in [1], using an octahydro-1H-pyrido[1,2-a]pyrazine scaffold instead of an octahydroquinolizine template led to a compound with enhanced selectivity for the μ-opioid receptor over the κ- and δ-subtypes. This is a critical step in mitigating the side effects (e.g., dysphoria, hallucinations) associated with targeting other opioid receptors, making this core invaluable for developing safer analgesics or treatments for addiction.

Medium-Sized Ring Synthesis

For synthetic chemists exploring novel chemical space, the octahydro-1H-pyrido[1,2-a]pyrazin-1-one core provides a strategic entry point to 10-membered diazecin-5-ones. This high-yielding (up to 82%) transformation, documented in [2], is a specific and predictable reaction of this bicyclic system that is not possible with simpler, monocyclic lactam building blocks. This allows for the efficient construction of complex molecular architectures that are challenging to access by other means.

CNS Stereochemical Control

Given the stark difference in calculated LogP between the racemate (2.31) and the (9aR)-enantiomer (0.71) , researchers targeting the central nervous system (CNS) must exercise precise control over stereochemistry. The (9aR)-enantiomer's lower LogP is more aligned with optimal CNS drug properties (typically LogP 1-3). Using a well-defined single enantiomer of this core is essential for reproducible structure-activity relationship (SAR) studies and for avoiding the confounding biological and pharmacokinetic effects of a racemic mixture.

GPCR Ligand Scaffold

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one core is a recognized privileged structure in medicinal chemistry, particularly for GPCR targets. Its rigid, bicyclic framework presents two nitrogen atoms and a carbonyl group in a unique three-dimensional arrangement, distinct from common piperazine or piperidine cores. This pre-organized geometry can enhance binding affinity and selectivity for specific receptor conformations. Its demonstrated utility is further validated by its presence in over 70 patented compounds [3], confirming its value as a versatile and well-validated starting point for drug discovery.

Application
Selection Property
Validation Focus
μ-Opioid antagonist design
Scaffold geometry for receptor-subtype selectivity
μ/κ/δ selectivity ratio in cloned human receptor assays
Medium-ring diazecinone synthesis
Bicyclic lactam reactivity profile
Reductive ring expansion yield and purity of 10-membered product
CNS stereochemical control
Single-enantiomer lipophilicity
Enantiomeric excess and experimental LogP confirmation
GPCR ligand scaffold programs
Conformationally constrained nitrogen-rich template
Binding affinity and selectivity across target GPCR panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.